

Structure-Activity Relationship of Diphenyl-Nicotinamide Analogs: A Comparative Guide

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Compound of Interest

Compound Name: *Diphenyl-nicotinamide*

Cat. No.: *B15250312*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various **diphenyl-nicotinamide** analogs. The data presented herein is sourced from peer-reviewed studies and aims to facilitate further research and development in this chemical space. The guide focuses on two key areas of biological activity: succinate dehydrogenase (SDH) inhibition and induction of apoptosis.

Succinate Dehydrogenase (SDH) Inhibition by Diaryl-Nicotinamide Analogs

A series of novel nicotinamide derivatives featuring a diarylamine-modified scaffold have been investigated for their potential as succinate dehydrogenase (SDH) inhibitors, a target for antifungal agents.^[1] The general structure involves a nicotinamide core linked to a diarylamine moiety.

Quantitative Data Summary: SDH Inhibitors

Compound ID	Structure	Target Organism	Activity Type	Value	Reference
4a	N-(phenyl)-nicotinamide with a second phenyl group attached to the nitrogen	Botrytis cinerea	% Inhibition @ 50 µg/mL	40.54%	[1]
4b	N-(phenyl)-nicotinamide with a furan-2-yl)methyl group on the second phenyl ring	Succinate Dehydrogenase	IC50	3.18 µM	[1]
4c	N-(phenyl)-nicotinamide with a 4-chlorophenyl group attached to the nitrogen	Botrytis cinerea	% Inhibition @ 50 µg/mL	Moderate	[1]
4d	N-(phenyl)-nicotinamide with a 4-methylphenyl group attached to the nitrogen	Sclerotinia sclerotiorum	% Inhibition @ 50 µg/mL	Highest among tested	[1]
4f	N-(phenyl)-nicotinamide with a thiophen-2-yl)methyl group on the	Valsa mali	% Inhibition @ 50 µg/mL	Highest among tested	[1]

second
phenyl ring

Key SAR Insights for SDH Inhibitors:

- The introduction of a diarylamine scaffold is a key structural feature for SDH inhibitory activity.[\[1\]](#)
- Substitutions on the second phenyl ring significantly influence the antifungal activity and spectrum. For instance, compound 4a showed the highest inhibition against *Botrytis cinerea*, while 4d was most effective against *Sclerotinia sclerotiorum*.[\[1\]](#)
- Compound 4b, with a furan-2-yl)methyl substituent, demonstrated a notable IC₅₀ value against the SDH enzyme, indicating direct enzyme inhibition.[\[1\]](#)

Induction of Apoptosis by N-Phenyl Nicotinamide Analogs

A class of N-phenyl nicotinamides has been identified as potent inducers of apoptosis in cancer cells.[\[2\]](#) These compounds were discovered through a cell- and caspase-based high-throughput screening assay.

Quantitative Data Summary: Apoptosis Inducers

Compound ID	Structure	Cell Line	Activity Type	Value	Reference
1	N-(4-methoxy-2-nitrophenyl)nicotinamide	T47D (Breast Cancer)	EC50 (Caspase Activation)	~1.6 μ M	[2]
8	6-chloro-N-(4-ethoxy-2-nitrophenyl)nicotinamide	T47D (Breast Cancer)	EC50 (Caspase Activation)	More potent than 1	[2]
10	6-methyl-N-(4-ethoxy-2-nitrophenyl)nicotinamide	T47D (Breast Cancer)	EC50 (Caspase Activation)	0.082 μ M	[2]
10	T47D (Breast Cancer)	GI50 (Growth Inhibition)	0.21 μ M	[2]	

Key SAR Insights for Apoptosis Inducers:

- A 20-fold increase in potency was achieved from the initial hit compound 1 to the lead compound 10, highlighting the importance of substitutions on both the nicotinamide and the N-phenyl rings.[\[2\]](#)
- The presence of a 6-methyl group on the nicotinamide ring and a 4-ethoxy group on the N-phenyl ring in compound 10 were critical for its high potency.[\[2\]](#)
- These N-phenyl nicotinamides were found to induce apoptosis by arresting the cell cycle in the G2/M phase.[\[2\]](#) Further investigation revealed that these compounds act as inhibitors of microtubule polymerization.[\[2\]](#)

Experimental Protocols

Succinate Dehydrogenase (SDH) Inhibition Assay

The inhibitory activity against the SDH enzyme was determined using a method based on the reduction of 2,3-dimethoxy-5-methyl-6-(3-methyl-2-butenyl)-1,4-benzoquinone (CoQ). The reaction mixture typically contains the enzyme, the substrate (succinate), and the test compound. The rate of CoQ reduction is measured spectrophotometrically, and the IC₅₀ value is calculated as the concentration of the inhibitor that causes a 50% reduction in the enzyme activity.^[1]

Cell-Based Caspase Activation Assay

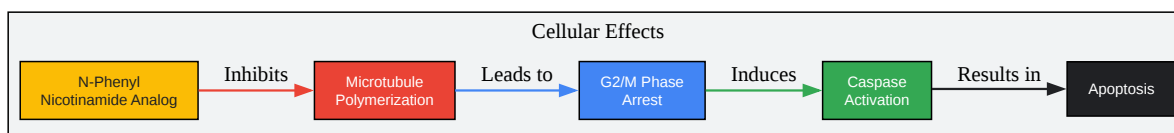
This assay is used to identify inducers of apoptosis. T47D breast cancer cells are treated with the test compounds for a specified period. A luminogenic substrate for caspase-3 and caspase-7 is then added. In the presence of activated caspases (a hallmark of apoptosis), the substrate is cleaved, generating a luminescent signal that is proportional to the caspase activity. The EC₅₀ value is the concentration of the compound that induces 50% of the maximum caspase activation.^[2]

Cell Proliferation (GI50) Assay

The growth inhibitory effect of the compounds is determined using a standard cell proliferation assay, such as the sulforhodamine B (SRB) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a defined incubation period, the cells are fixed, and the total protein content is stained with SRB. The absorbance is measured, and the GI₅₀ value, the concentration at which 50% of cell growth is inhibited, is calculated.^[2]

Visualizations

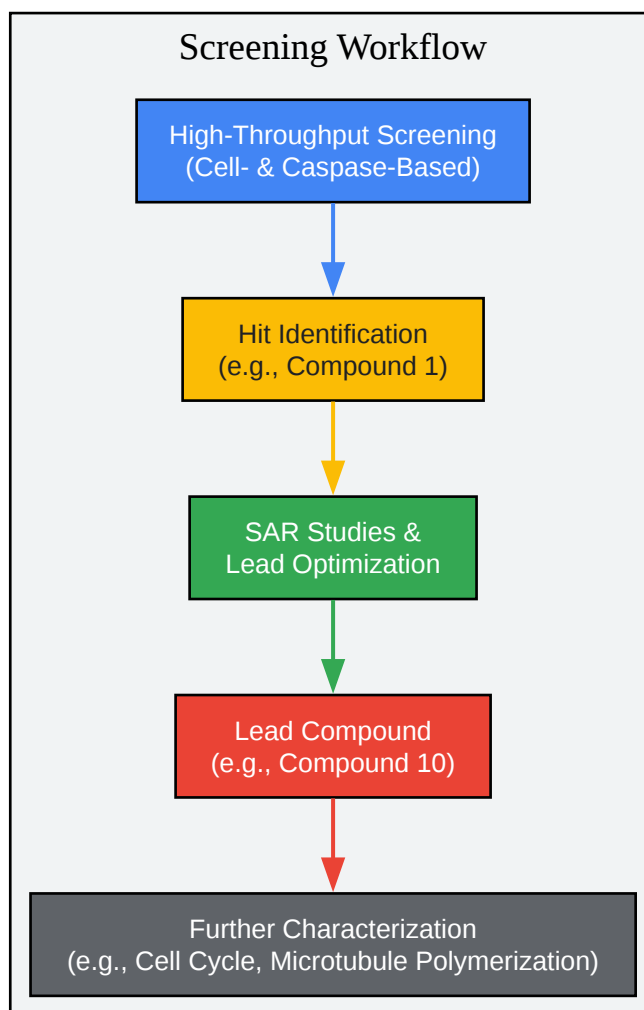
Apoptosis Induction Pathway by N-Phenyl Nicotinamide Analogs



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Caption: Proposed mechanism of apoptosis induction by N-Phenyl Nicotinamide analogs.

Experimental Workflow for Screening Apoptosis Inducers



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Caption: Workflow for the discovery of N-Phenyl Nicotinamide analogs as apoptosis inducers.

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References

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- 2. Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
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